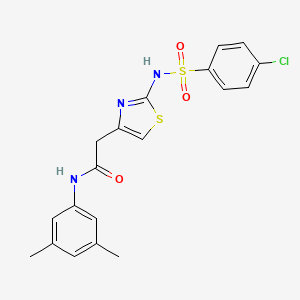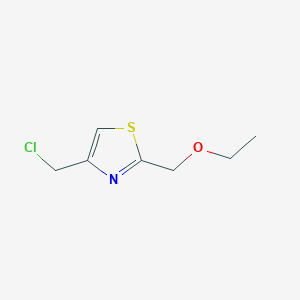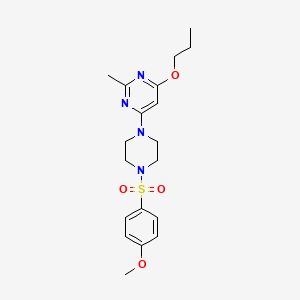![molecular formula C21H16FN5O3 B2774150 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941908-74-3](/img/structure/B2774150.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3 and its molecular weight is 405.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging
Compounds within this class have been explored for their potential in radiosynthesis, particularly for imaging applications using positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure to the compound , has been reported as selective ligands of the translocator protein (18 kDa), with derivatives such as DPA-714 showing potential for in vivo imaging using PET due to the inclusion of a fluorine atom in their structure, allowing labeling with fluorine-18 (Dollé et al., 2008).
Biological Evaluation for Peripheral Benzodiazepine Receptor Study
Further research into substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines has demonstrated high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), making them suitable for studying PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Antitumor Activities
Compounds structurally related to the specified chemical have shown selective anti-tumor activities. For example, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with a focus on antitumor activity, have demonstrated some level of selective inhibition against tumor cell lines, indicating the potential for further investigation in cancer therapy (Xiong Jing, 2011).
Antimicrobial and Anti-inflammatory Activities
Research into pyrimidinones, oxazinones, and their derivatives, using citrazinic acid as a starting material, has revealed compounds with good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights their potential as novel antimicrobial agents (Hossan et al., 2012).
Synthesis and Evaluation for Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, similar in structure to the specified compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These studies have contributed to the development of potential in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c22-15-3-1-4-16(11-15)25-18(28)13-26-17-5-2-8-24-19(17)20(29)27(21(26)30)12-14-6-9-23-10-7-14/h1-11H,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCIAPQRJRLHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2774068.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2774071.png)
![1-Prop-2-enoyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2774072.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)



![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)